N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine
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Overview
Description
N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a methoxy group at the 5-position of the indole ring and a phenylethylamine moiety, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can inhibit tubulin polymerization . This inhibition can lead to cell apoptosis, cell cycle arrest in the G2/M phase, and other downstream effects .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways. For instance, the inhibition of tubulin polymerization is a key pathway in the action of many anticancer drugs .
Result of Action
It is known that indole derivatives can induce cell apoptosis and arrest the cell cycle in the g2/m phase . These effects are often associated with the inhibition of tubulin polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 5-position of the indole ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Phenylethylamine Moiety: The final step involves the alkylation of the indole nitrogen with 2-phenylethylamine using a suitable alkylating agent such as benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-methyl-1H-indole-3-ethanamine: Similar structure but lacks the methoxy group.
5-methoxy-N,N-dimethyltryptamine: Contains a similar indole core with different substituents.
Uniqueness
N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine is unique due to the presence of both the methoxy group and the phenylethylamine moiety, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(5-methoxy-1H-indol-3-yl)methyl]-2-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-21-16-7-8-18-17(11-16)15(13-20-18)12-19-10-9-14-5-3-2-4-6-14/h2-8,11,13,19-20H,9-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMBSELIDJQQMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CNCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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